S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine
S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine
Brand Name:
Vulcanchem
CAS No.:
134381-43-4
VCID:
VC21195566
InChI:
InChI=1S/C9H13N3O4S/c10-5(9(15)16)3-17-7(1-8(13)14)6-2-11-4-12-6/h2,4-5,7H,1,3,10H2,(H,11,12)(H,13,14)(H,15,16)
SMILES:
C1=C(NC=N1)C(CC(=O)O)SCC(C(=O)O)N
Molecular Formula:
C9H13N3O4S
Molecular Weight:
259.28 g/mol
S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine
CAS No.: 134381-43-4
Cat. No.: VC21195566
Molecular Formula: C9H13N3O4S
Molecular Weight: 259.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 134381-43-4 |
|---|---|
| Molecular Formula | C9H13N3O4S |
| Molecular Weight | 259.28 g/mol |
| IUPAC Name | 3-(2-amino-2-carboxyethyl)sulfanyl-3-(1H-imidazol-5-yl)propanoic acid |
| Standard InChI | InChI=1S/C9H13N3O4S/c10-5(9(15)16)3-17-7(1-8(13)14)6-2-11-4-12-6/h2,4-5,7H,1,3,10H2,(H,11,12)(H,13,14)(H,15,16) |
| Standard InChI Key | ABJUPPXFQYZWTK-UHFFFAOYSA-N |
| SMILES | C1=C(NC=N1)C(CC(=O)O)SCC(C(=O)O)N |
| Canonical SMILES | C1=C(NC=N1)C(CC(=O)O)SCC(C(=O)O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator